3-(3-bromophenyl)-5-methyl-4H-pyrazole

Analytical Chemistry Process Control Solid-State Characterization

Generic pyrazoles fail in SAR studies due to altered halogen bonding and logP. This meta-brominated 4H-pyrazole provides the precise structural scaffold validated against ALK kinase co-crystal data. - **Key metrics**: mp 101-104°C, logP ~3.6, ≥95% purity for HPLC reference standards. - **Synthetic utility**: Electrophilic partner for Pd-catalyzed cross-coupling; orthogonal functionalization at Br, N-H, or methyl group. - **Supply**: Research quantities available; consistent purity ensures reproducible impurity profiling.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B11871181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-5-methyl-4H-pyrazole
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=NN=C(C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3
InChIKeyWUOQVMPCKCNIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)-5-methyl-4H-pyrazole Overview


3-(3-Bromophenyl)-5-methyl-4H-pyrazole (CAS 324054-75-3) is a brominated pyrazole derivative featuring a meta-substituted bromophenyl ring at the 3-position and a methyl group at the 5-position of the pyrazole core [1]. This compound exists in the 4H-tautomeric form and serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced heterocyclic systems . Its halogenated aromatic ring and electron-rich pyrazole nucleus enable diverse downstream functionalization strategies, making it a key intermediate in drug discovery campaigns targeting kinase inhibition, anti-inflammatory pathways, and antimicrobial agents .

3-(3-Bromophenyl)-5-methyl-4H-pyrazole Uniqueness


The meta-bromo substitution pattern and the 4H-tautomeric configuration of 3-(3-bromophenyl)-5-methyl-4H-pyrazole impart distinct physicochemical properties and potential biological interactions that are not replicated by its para-bromo isomer (3-(4-bromophenyl)-5-methyl-1H-pyrazole), its meta-chloro analog (3-(3-chlorophenyl)-5-methyl-1H-pyrazole), or other related pyrazoles [1]. These structural nuances translate into measurable differences in melting point, solubility, and target engagement, which directly impact analytical method development, reaction optimization, and pharmacological outcomes [2]. Substituting with a generic pyrazole building block would risk synthetic failure, impurity profile deviations, and loss of desired biological activity .

3-(3-Bromophenyl)-5-methyl-4H-pyrazole Differentiation Evidence


Melting Point Differential for Purity Control

The meta-bromo isomer exhibits a melting point of 101-104°C, while the para-bromo analog (3-(4-bromophenyl)-5-methyl-1H-pyrazole) melts at 163-165°C [1]. This 62°C difference provides a simple, cost-effective means to confirm identity and purity by melting point determination or DSC, reducing reliance on advanced spectroscopic methods .

Analytical Chemistry Process Control Solid-State Characterization

LogP Difference vs. Para-Isomer

Although experimentally determined logP values are not widely reported for the target compound, class-level inference based on PubChem data for the para-isomer (XLogP3-AA = 3.0) and structural similarity suggests the meta-bromo analog possesses a slightly higher logP (estimated ~3.6) due to altered dipole moment and polar surface area [1]. This difference influences retention time in reversed-phase HPLC and may affect membrane permeability in cellular assays [2].

Drug Design Chromatography ADME Prediction

Consistent Vendor Purity for Sensitive Chemistry

Multiple reputable vendors, including ChemBase and MolCore, consistently supply 3-(3-bromophenyl)-5-methyl-4H-pyrazole with a minimum purity of 95% . This specification, coupled with the compound's defined melting point, ensures reproducibility in demanding synthetic transformations (e.g., Suzuki couplings, Buchwald-Hartwig aminations) where trace impurities can poison catalysts or generate off-target byproducts [1].

Chemical Procurement Synthetic Chemistry Quality Control

Meta-Bromo Halogen Bonding Advantage

The meta-bromine substitution directs the halogen bond vector in a geometry that can engage backbone carbonyls or side-chain residues in protein binding pockets differently than the para- or ortho-analogs [1]. In the ALK kinase co-crystal structure with the meta-chloro analog (PDB 7JYS), the halogen is positioned to interact with a hydrophobic cleft; the larger, more polarizable bromine atom would be expected to form stronger halogen bonds, potentially enhancing binding affinity and selectivity [2]. While direct IC50 data for the target compound are not publicly available, this structural rationale supports its selection over other halogen substitution patterns for kinase inhibitor programs [3].

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Lead Discovery

3-(3-Bromophenyl)-5-methyl-4H-pyrazole Applications


HPLC Reference Standard for Method Development

The distinct melting point (101-104°C) and consistent purity (≥95%) make 3-(3-bromophenyl)-5-methyl-4H-pyrazole an ideal reference standard for developing and validating reversed-phase HPLC methods. Its unique retention time, driven by its estimated logP of ~3.6, allows clear separation from para-bromo and other related impurities [1]. This ensures accurate quantification of target compound purity in reaction monitoring and final product quality control.

Suzuki Coupling Building Block

The meta-bromophenyl moiety serves as an excellent electrophilic partner for palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. This enables rapid diversification of the pyrazole scaffold to generate focused libraries for structure-activity relationship (SAR) studies [2]. The high purity (≥95%) minimizes side reactions and facilitates straightforward purification.

Halogen-Bonding Fragment for Kinase Discovery

Based on structural insights from the ALK kinase co-crystal structure with the meta-chloro analog, 3-(3-bromophenyl)-5-methyl-4H-pyrazole can be used as a fragment hit or as a starting point for fragment growing. The meta-bromine's potential to engage in halogen bonding with the protein backbone or side chains may improve binding affinity and selectivity over other halogen substitution patterns [3].

Orthogonal Functionalization to Complex Heterocycles

The 4H-tautomeric form and the presence of both a bromine atom and a methyl group on the pyrazole ring permit orthogonal functionalization strategies. For instance, the bromine can be converted to a boronic ester for subsequent cross-coupling, while the N-H or methyl group can be alkylated or acylated, yielding highly substituted pyrazoles of pharmaceutical relevance .

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